PU-WS13

説明

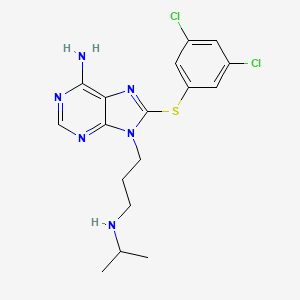

Structure

3D Structure

特性

IUPAC Name |

8-(3,5-dichlorophenyl)sulfanyl-9-[3-(propan-2-ylamino)propyl]purin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20Cl2N6S/c1-10(2)21-4-3-5-25-16-14(15(20)22-9-23-16)24-17(25)26-13-7-11(18)6-12(19)8-13/h6-10,21H,3-5H2,1-2H3,(H2,20,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYSLFQTWNRYWJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCCCN1C2=NC=NC(=C2N=C1SC3=CC(=CC(=C3)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20Cl2N6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of PU-WS13

For Researchers, Scientists, and Drug Development Professionals

Introduction

PU-WS13 is a selective, cell-permeable, purine-based small molecule inhibitor of Glucose-Regulated Protein 94 (GRP94), also known as gp96 or HSP90b1.[1][2] GRP94 is the endoplasmic reticulum (ER)-resident paralog of the heat shock protein 90 (Hsp90) family of molecular chaperones.[1][2] It plays a critical role in the conformational maturation and stability of a specific subset of secreted and transmembrane proteins, including integrins, Toll-like receptors, and immunoglobulins.[2] By ensuring the proper folding of these client proteins, GRP94 is integral to processes such as cell adhesion, immune signaling, and cellular communication.[2] Dysregulation of GRP94 has been implicated in various pathologies, making it a compelling therapeutic target. This compound's mechanism of action is notable for its selectivity for GRP94, particularly within disease-specific multi-chaperone complexes known as "epichaperomes," offering a targeted therapeutic approach with potentially fewer side effects than pan-Hsp90 inhibitors.[3] This document provides a detailed overview of the core mechanisms of this compound, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Mechanism: Selective GRP94 ATPase Inhibition

The primary mechanism of this compound is the inhibition of the ATPase activity of GRP94.[4] This function is essential for the chaperone's cycle of binding and releasing client proteins. By binding to the ATP pocket of GRP94, this compound locks the chaperone in a non-functional state, leading to the eventual degradation of its client proteins and disruption of their associated signaling pathways.[5]

A key aspect of this compound's action is its ability to target GRP94 within the context of an "epichaperome." These are high-molecular-weight, disease-specific complexes of chaperones that exist in a unique conformation.[3] this compound shows preferential binding to these pathologic chaperone assemblies, allowing it to selectively act on diseased cells while largely sparing the normal physiological functions of GRP94 in healthy tissues.[3]

Application 1: Immuno-oncology and the Tumor Microenvironment

In the context of cancer, particularly triple-negative breast cancer (TNBC), this compound exerts its anti-tumor effects primarily by remodeling the tumor microenvironment (TME).[1] The mechanism is centered on the reduction of immunosuppressive M2-like tumor-associated macrophages (TAMs).

Key Actions in the TME:

-

Depletion of M2-like Macrophages: GRP94 is highly expressed on the membrane of M2 macrophages.[1] this compound-mediated inhibition of GRP94 leads to a significant decrease in the population of these CD206+ M2-like macrophages within the TME.[1][5]

-

Inhibition of Pro-Fibrotic Signaling: The reduction in M2 TAMs disrupts the transforming growth factor-beta (TGF-β) signaling axis, a key driver of fibrosis and immunosuppression.[1][5] GRP94 is known to chaperone proteins involved in the activation of TGF-β.[1] This leads to a measurable decrease in collagen deposition both within and surrounding the tumor.[1]

-

Enhancement of Anti-Tumor Immunity: By reducing the immunosuppressive M2 macrophage population and associated signaling, this compound treatment facilitates the recruitment and infiltration of cytotoxic CD8+ T cells into the tumor, promoting an active anti-tumor immune response.[1][5]

-

Direct Effects on Cancer Cells: Beyond the TME, GRP94 inhibition can directly impact tumor cells. GRP94 chaperones several oncogenic proteins, including the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in TNBC.[1][5] this compound can induce the degradation of EGFR, leading to cancer cell apoptosis.[5]

Quantitative Data: this compound in a 4T1 Murine TNBC Model

| Parameter Measured | Vehicle Control Group | This compound (15 mg/kg) Group | P-Value | Citation |

| Tumor Growth | - | Significant reduction from day 8 | p = 0.0402 | [1] |

| - | Significant reduction by day 11 | p < 0.0001 | [1] | |

| Tumor Uptake of ⁹⁹ᵐTc-Tilmanocept (%ID/g) | 1.42 ± 0.25 | 0.73 ± 0.06 | p = 0.0011 | [1] |

| Collagen Width Surrounding Tumor (mm) | 2.70 ± 0.16 | 1.90 ± 0.05 | p = 0.0159 | [1] |

| CD8⁺ T Cell Infiltration (% of nucleated cells) | 0.37 ± 0.20 | 1.95 ± 0.76 | p = 0.0303 | [1] |

| CD8 Expression in Tumor (Western Blot, AU) | 0.30 ± 0.18 | 1.35 ± 0.20 | p = 0.0286 | [1] |

Signaling Pathway in the TNBC Tumor Microenvironment

References

The Biological Activity of PU-WS13: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PU-WS13 is a purine-scaffold-based, selective inhibitor of Glucose-Regulated Protein 94 (GRP94), also known as HSP90B1, an endoplasmic reticulum (ER) resident paralog of the heat shock protein 90 (HSP90) family.[1][2] By specifically targeting GRP94, this compound disrupts the folding and maturation of a distinct set of client proteins, leading to the modulation of various signaling pathways implicated in oncogenesis and other diseases. This technical guide provides a comprehensive overview of the biological activity of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanisms of action.

Quantitative Data

The biological activity of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key inhibitory concentrations and treatment parameters.

| Parameter | Value | Cell Line / System | Assay | Reference |

| IC50 | 12.63 µM | 4T1 (murine breast cancer) | MTS Assay (48h) | [1] |

| EC50 | 0.22 µM | GRP94 | Fluorescence Polarization | [3] |

| EC50 | 27.3 µM | Hsp90α | Fluorescence Polarization | [3] |

| EC50 | 41.8 µM | Hsp90β | Fluorescence Polarization | [3] |

| EC50 | 7.3 µM | Trap-1 | Fluorescence Polarization | [3] |

Table 1: In Vitro Inhibitory Activity of this compound.

| Parameter | Value | Animal Model | Tumor Type | Reference |

| Dosage | 15 mg/kg | BALB/c mice | 4T1 (murine breast cancer) | [1][4] |

| Administration | Intraperitoneal (i.p.) | BALB/c mice | 4T1 (murine breast cancer) | [2] |

| Frequency | Daily | BALB/c mice | 4T1 (murine breast cancer) | [1][4] |

| Treatment Duration | Day 11 to Day 22 post-tumor implantation | BALB/c mice | 4T1 (murine breast cancer) | [1][4][5] |

Table 2: In Vivo Treatment Parameters for this compound.

Signaling Pathways and Mechanism of Action

This compound exerts its biological effects by inhibiting GRP94, a key chaperone for a multitude of proteins involved in cell signaling, adhesion, and immune regulation.[6][7] A significant focus of research has been on its role in modulating the tumor microenvironment (TME) in triple-negative breast cancer (TNBC).

One of the primary mechanisms of this compound is the reduction of CD206+ M2-like tumor-associated macrophages (TAMs) within the TME.[1][4] This is achieved, in part, through the disruption of the transforming growth factor-beta (TGF-β) signaling pathway.[1] GRP94 is known to chaperone proteins such as GARP (glycoprotein A repetitions predominant), which is involved in the activation of latent TGF-β.[1][6] By inhibiting GRP94, this compound can decrease the levels of active TGF-β, a key cytokine that promotes the polarization of macrophages towards the immunosuppressive M2 phenotype.[1] The subsequent reduction in M2 macrophages leads to decreased collagen deposition and an increased infiltration of cytotoxic CD8+ T cells into the tumor, thereby promoting an anti-tumor immune response.[1]

Furthermore, GRP94 inhibition by this compound has been shown to induce the degradation of client proteins such as the epidermal growth factor receptor (EGFR) in TNBC cells, leading to apoptosis.

Caption: this compound inhibits GRP94, leading to reduced M2 macrophage polarization and an enhanced anti-tumor immune response.

Experimental Protocols

In Vitro Cell Viability (MTS) Assay

This protocol is adapted from studies assessing the cytotoxicity of this compound in 4T1 murine breast cancer cells.[1][4]

-

Cell Plating: Seed 4T1 cells in a 96-well plate at a density of 10,000 cells per well in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS).

-

Incubation: Culture the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Addition: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).

-

Treatment Incubation: Incubate the plate for 48 hours.

-

MTS Reagent Addition: Add 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

References

- 1. mdpi.com [mdpi.com]

- 2. glpbio.com [glpbio.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. The GRP94 Inhibitor this compound Decreases M2-like Macrophages in Murine TNBC Tumors: A Pharmaco-Imaging Study with 99mTc-Tilmanocept SPECT - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular Chaperone GRP94/GP96 in Cancers: Oncogenesis and Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

The Role of PU-WS13 in Endoplasmic Reticulum Stress: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The endoplasmic reticulum (ER) is a critical organelle responsible for protein folding and modification. Perturbations in ER homeostasis lead to the accumulation of unfolded or misfolded proteins, a condition known as ER stress. To cope with this, cells activate a complex signaling network called the Unfolded Protein Response (UPR). The UPR is mediated by three primary sensor proteins: PERK, IRE1α, and ATF6. While initially a pro-survival response, prolonged or severe ER stress can trigger apoptosis. Glucose-regulated protein 94 (GRP94), an ER-resident molecular chaperone, plays a crucial role in maintaining protein homeostasis. PU-WS13 is a potent and selective inhibitor of GRP94's ATPase activity. This technical guide provides an in-depth overview of the role of this compound in modulating the ER stress response, summarizing available data, detailing relevant experimental protocols, and visualizing the implicated signaling pathways.

Introduction to Endoplasmic Reticulum Stress and the Unfolded Protein Response

The ER is the primary site for the synthesis, folding, and post-translational modification of secretory and transmembrane proteins. A variety of physiological and pathological conditions, such as nutrient deprivation, hypoxia, viral infections, and mutations leading to protein misfolding, can disrupt the ER's protein-folding capacity, leading to ER stress[1][2][3][4]. In response, the cell activates the UPR, a tripartite signaling pathway aimed at restoring ER homeostasis.[3][4][5] The three main branches of the UPR are initiated by:

-

PERK (PKR-like ER kinase): Upon activation, PERK phosphorylates the eukaryotic initiation factor 2α (eIF2α), leading to a global attenuation of protein synthesis to reduce the protein load on the ER.[4][5] Paradoxically, this also leads to the preferential translation of certain mRNAs, such as activating transcription factor 4 (ATF4), which upregulates genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, apoptosis.[5]

-

IRE1α (Inositol-requiring enzyme 1α): This sensor possesses both kinase and endoribonuclease (RNase) activity. Upon activation, its RNase domain mediates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA.[4][5] The spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in ER-associated degradation (ERAD) and protein folding.[5]

-

ATF6 (Activating transcription factor 6): When activated, ATF6 translocates to the Golgi apparatus, where it is cleaved by site-1 and site-2 proteases to release its cytosolic fragment.[6] This fragment then moves to the nucleus to act as a transcription factor, inducing the expression of ER chaperones and components of the ERAD machinery.[6]

If these adaptive responses fail to resolve the ER stress, the UPR signaling switches to a pro-apoptotic program, eliminating the damaged cells.[1]

GRP94: A Key Player in ER Proteostasis

Glucose-regulated protein 94 (GRP94), also known as gp96, is a highly abundant molecular chaperone residing in the ER lumen and a member of the heat shock protein 90 (HSP90) family.[7][8][9] It plays a critical role in maintaining ER homeostasis through several mechanisms:

-

Protein Folding and Maturation: GRP94 assists in the folding and stabilization of a specific set of client proteins, including integrins, Toll-like receptors, and insulin-like growth factors.[8][9]

-

Calcium Homeostasis: GRP94 is a major calcium-binding protein in the ER, contributing to the regulation of intracellular calcium levels, which are crucial for proper protein folding.[10]

-

ER-Associated Degradation (ERAD): GRP94 is involved in recognizing and targeting misfolded proteins for degradation through the ERAD pathway.[8][10]

Given its central role in managing the ER protein load, GRP94 is a key component of the UPR. During ER stress, the expression of GRP94, along with other chaperones like BiP/GRP78, is often upregulated to enhance the protein-folding capacity of the ER.[8][10]

This compound: A Selective GRP94 Inhibitor

This compound is a purine-based small molecule that acts as a selective inhibitor of the ATPase activity of GRP94.[7] By binding to the N-terminal ATP-binding pocket of GRP94, this compound locks the chaperone in a conformation that is unable to process its client proteins, leading to their subsequent degradation.[8][11] This selectivity for GRP94 over other HSP90 isoforms minimizes off-target effects, such as the heat shock response, making it a valuable tool for studying GRP94 function and a potential therapeutic agent.[11]

The Role of this compound in Modulating ER Stress Signaling

While direct experimental evidence detailing the specific effects of this compound on the PERK, IRE1α, and ATF6 pathways is emerging, its mechanism of action through GRP94 inhibition allows for a reasoned hypothesis of its role in the UPR. By inhibiting GRP94, this compound is expected to exacerbate ER stress, at least initially, due to the inability of GRP94 to fold its client proteins. This would likely lead to the activation of the UPR sensors.

Hypothesized Signaling Pathways

The inhibition of GRP94 by this compound would lead to an accumulation of its unfolded client proteins, thereby triggering the dissociation of BiP from the UPR sensors and initiating their activation.

Caption: this compound inhibits GRP94, leading to the accumulation of unfolded client proteins and subsequent activation of the UPR sensors.

The activation of the three UPR branches would then lead to downstream signaling events aimed at restoring homeostasis or inducing apoptosis.

Caption: Downstream signaling from activated UPR sensors, potentially leading to adaptation or apoptosis.

Quantitative Data on the Effects of this compound

While direct quantitative data on the modulation of UPR markers by this compound is limited in the public domain, studies in other contexts provide valuable insights into its biological activity.

| Parameter | Cell Line/Model | Treatment | Result | Reference |

| Tumor Growth | 4T1 breast tumor-bearing BALB/c mice | This compound (daily injection) | Significant reduction in tumor growth from day 8 post-treatment (p = 0.0402) | [7] |

| Tumor Uptake of 99mTc-Tilmanocept | 4T1 breast tumor-bearing BALB/c mice | This compound | Significant decrease compared to vehicle (0.73 ± 0.06 %ID/g vs. 1.42 ± 0.25 %ID/g, p = 0.0011) | [7] |

| Neutrophil Elastase (NE) Inhibitory Activity of Secreted AAT | Human iPSC-derived AAT-ZZ hepatocytes | 0.5 µM and 1 µM this compound for 24h | Dose-dependent increase in NE inhibitory activity | [12] |

| Secreted AAT-Z Monomer | Human iPSC-derived AAT-ZZ hepatocytes | 0.5 µM and 1 µM this compound for 24h | Dose-dependent increase in secreted monomer | [12] |

| Secreted AAT-Z Polymer | Human iPSC-derived AAT-ZZ hepatocytes | 0.5 µM and 1 µM this compound for 24h | Dose-dependent decrease in secreted polymer | [12] |

Experimental Protocols for Assessing the Role of this compound in ER Stress

To investigate the precise effects of this compound on the UPR, a series of well-established molecular and cellular biology techniques can be employed.

General Experimental Workflow

Caption: A general workflow for studying the effects of this compound on ER stress in cultured cells.

Western Blot Analysis of UPR Markers

Objective: To determine the protein levels and activation state of key UPR markers.

Protocol:

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C. Key primary antibodies include:

-

Phospho-PERK (Thr980)

-

Total PERK

-

Phospho-IRE1α (Ser724)

-

Total IRE1α

-

ATF6 (full-length and cleaved forms)

-

BiP/GRP78

-

CHOP

-

Caspase-3 (cleaved)

-

β-actin (loading control)

-

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

RT-qPCR for UPR Target Gene Expression

Objective: To quantify the mRNA levels of UPR target genes.

Protocol:

-

RNA Extraction and cDNA Synthesis: Isolate total RNA using a commercial kit and reverse transcribe to cDNA.

-

qPCR: Perform quantitative PCR using SYBR Green or TaqMan probes for the following target genes:

-

HSPA5 (BiP)

-

HSP90B1 (GRP94)

-

DDIT3 (CHOP)

-

XBP1s (spliced XBP1)

-

ERN1 (IRE1α)

-

ATF4

-

GAPDH or ACTB (housekeeping gene)

-

-

Data Analysis: Calculate relative gene expression using the ΔΔCt method.

XBP1 Splicing Assay

Objective: To specifically measure the endoribonuclease activity of IRE1α.

Protocol:

-

RNA Extraction and cDNA Synthesis: As described above.

-

PCR: Amplify the region of XBP1 mRNA containing the 26-nucleotide intron using specific primers flanking this region.

-

Agarose Gel Electrophoresis: Separate the PCR products on a high-resolution agarose gel. The unspliced and spliced forms of XBP1 will appear as distinct bands of different sizes.

Conclusion

This compound, as a selective inhibitor of GRP94, represents a valuable tool to probe the intricacies of the ER stress response. While its primary mechanism involves the disruption of GRP94's chaperone activity, the downstream consequences on the tripartite UPR signaling pathways are a critical area for ongoing research. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for researchers and drug development professionals to further elucidate the role of this compound in ER stress and to explore its therapeutic potential in diseases characterized by ER dysfunction. Further studies are warranted to directly quantify the impact of this compound on the phosphorylation of PERK and IRE1α, the cleavage of ATF6, and the downstream activation of pro-apoptotic pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. Dynamic changes in complexes of IRE1α, PERK, and ATF6α during endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Pipeline for Natural Small Molecule Inhibitors of Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism, regulation and functions of the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Understanding the Unfolded Protein Response (UPR) Pathway: Insights into Neuropsychiatric Disorders and Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ER stress signaling has an activating transcription factor 6α (ATF6)-dependent “off-switch” - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. The Biology and Inhibition of Grp94/gp96 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The biology and inhibition of glucose-regulated protein 94/gp96 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. GRP94 in ER Quality Control and Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Calvin Digital Commons - Summer Research: Synthesis and Biological Evaluation of Grp94 Selective Inhibitors [digitalcommons.calvin.edu]

- 12. researchgate.net [researchgate.net]

The Downstream Effects of PU-WS13: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the downstream effects of PU-WS13, a selective inhibitor of the 94 kDa glucose-regulated protein (GRP94). By consolidating quantitative data, detailing experimental methodologies, and visualizing key pathways, this document serves as a comprehensive resource for professionals investigating the therapeutic potential of GRP94 inhibition.

Executive Summary

This compound is a potent and selective small molecule inhibitor of GRP94, an endoplasmic reticulum (ER)-resident molecular chaperone from the HSP90 family. GRP94 plays a critical role in the folding and maturation of a specific set of client proteins, many of which are integral to cell signaling, adhesion, and immune modulation. Inhibition of GRP94 by this compound disrupts these processes, leading to significant downstream effects that are being explored in distinct therapeutic areas, notably in oncology and for the treatment of protein-misfolding diseases such as Alpha-1 Antitrypsin Deficiency (AATD). In oncology, this compound remodels the tumor microenvironment (TME) by reducing immunosuppressive M2-like macrophages and enhancing cytotoxic CD8+ T cell infiltration, thereby impeding tumor growth. In the context of AATD, this compound facilitates the proper folding and secretion of the mutated AAT protein, restoring its function as a neutrophil elastase inhibitor.

Downstream Effects in Oncology: The 4T1 Breast Cancer Model

Studies utilizing the syngeneic 4T1 triple-negative breast cancer (TNBC) model in BALB/c mice have elucidated a significant immunomodulatory role for this compound. The primary mechanism involves the disruption of the immunosuppressive tumor microenvironment.

Quantitative Data Summary

The following tables summarize the key quantitative outcomes of this compound treatment in the 4T1 murine breast cancer model.

| Endpoint | Vehicle Control | This compound (15 mg/kg) | P-value | Citation |

| Tumor Growth | Median values tracked over time | Significant reduction from day 8 post-treatment | <0.0001 (at day 11) | |

| Intratumoral Collagen Intensity | 1547 ± 171 (PSR intensity) | 374 ± 83.0 (PSR intensity) | p = 0.0159 | |

| Collagen Width (surrounding tumor) | 1.90 ± 0.05 mm | 0.75 ± 0.13 mm | p = 0.0159 | |

| Table 1: Effect of this compound on Tumor Growth and Collagen Deposition. Data are presented as mean ± SEM. |

| Endpoint | Vehicle Control | This compound (15 mg/kg) | P-value | Citation |

| Tumor Uptake of 99mTc-Tilmanocept (1h p.i.) | 1.42 ± 0.25 %ID/g | 0.73 ± 0.06 %ID/g | p = 0.0011 | |

| Tumor Uptake of 99mTc-Tilmanocept (24h p.i.) | 1.01 ± 0.11 %ID/g | 0.70 ± 0.06 %ID/g | p = 0.0328 | |

| CD8+ Cell Infiltration (% of nucleated cells) | 0.37% ± 0.20% | 1.95% ± 0.76% | p = 0.0303 | |

| CD8 Expression (Western Blot) | 0.30 ± 0.18 AU | 1.35 ± 0.20 AU | p = 0.0286 | |

| Table 2: Immunomodulatory Effects of this compound in the Tumor Microenvironment. Data are presented as mean ± SEM. |

Signaling Pathway: GRP94 Inhibition and TME Remodeling

This compound's primary mechanism in cancer is the inhibition of GRP94, which is crucial for the stability and function of client proteins that promote an immunosuppressive TME. Key among these clients are GARP (Glycoprotein A Repetitions Predominant), a cell surface docking receptor for latent TGF-β, and various integrins.[1][2][3] By inhibiting GRP94, this compound leads to the degradation of these clients, which in turn impairs the activation of TGF-β.[2] Reduced TGF-β signaling disrupts the polarization of tumor-associated macrophages (TAMs) towards the immunosuppressive M2 phenotype and alleviates the suppression of cytotoxic CD8+ T cells, leading to enhanced anti-tumor immunity.

Experimental Workflow: In Vivo Efficacy Study

The logical flow for assessing the in vivo efficacy of this compound in the 4T1 model follows a standard preclinical oncology workflow. This involves establishing the tumor model, administering the therapeutic agent, and evaluating its impact on tumor growth and the tumor microenvironment through various endpoint analyses.

Downstream Effects in Alpha-1 Antitrypsin Deficiency (AATD)

AATD is a genetic disorder caused by mutations in the SERPINA1 gene, leading to misfolding of the AAT protein. The most common pathogenic variant, the 'Z' allele (AAT-Z), causes the protein to aggregate in the ER of hepatocytes, leading to low circulating levels of functional AAT and subsequent lung damage from unchecked neutrophil elastase activity.[4]

Quantitative Data Summary

This compound has been shown to rescue the secretion and function of AAT-Z variants in cellular models.

| Endpoint | Cell Model | Treatment | Observed Effect | Citation |

| Neutrophil Elastase (NE) Inhibitory Activity | iPSC-derived AAT-ZZ Hepatocytes | 0.5 µM & 1 µM this compound (24h) | Dose-dependent increase in NE inhibitory activity of secreted AAT-Z | [5] |

| Secreted AAT-Z Monomer | iPSC-derived AAT-ZZ Hepatocytes | 0.5 µM & 1 µM this compound (24h) | Dose-dependent increase in secretion of monomeric (functional) AAT-Z | [5] |

| Secreted AAT-Z Polymer | iPSC-derived AAT-ZZ Hepatocytes | 0.5 µM & 1 µM this compound (24h) | No significant change in secretion of polymeric (aggregated) AAT-Z | [5] |

| Table 3: Effect of this compound on AAT-Z Protein Function and Secretion. |

Signaling Pathway: GRP94 Inhibition and AAT-Z Rescue

In AATD, GRP94 chaperones the misfolded AAT-Z protein. The precise mechanism is complex, but inhibition of GRP94's ATPase activity by this compound appears to shift the conformational landscape of AAT-Z, favoring a folding pathway that leads to the secretion of functional monomers rather than retention and aggregation within the ER. This increases the concentration of active AAT in the extracellular space, where it can inhibit neutrophil elastase.

References

- 1. Naïve CD8+ T cell derived tumor-specific cytotoxic effectors as a potential remedy for overcoming TGF-β immunosuppression in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. oaepublish.com [oaepublish.com]

- 5. researchgate.net [researchgate.net]

The Selective GRP94 Inhibitor PU-WS13: A Technical Guide to its Impact on Endoplasmic Reticulum Protein Folding

For Researchers, Scientists, and Drug Development Professionals

Abstract

PU-WS13 is a potent and selective small-molecule inhibitor of the endoplasmic reticulum (ER) resident heat shock protein 90 (HSP90) paralog, glucose-regulated protein 94 (GRP94), also known as HSP90B1. As a key molecular chaperone, GRP94 plays a critical role in the folding, assembly, and quality control of a specific subset of secretory and transmembrane proteins. Inhibition of GRP94 by this compound disrupts the maturation of these client proteins, leading to their degradation and subsequent cellular responses, including the induction of the unfolded protein response (UPR) and, in some contexts, apoptosis. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its profound effects on protein folding within the ER. It is intended to serve as a comprehensive resource for researchers and drug development professionals exploring the therapeutic potential of targeting GRP94.

Introduction to GRP94 and the Unfolded Protein Response

The endoplasmic reticulum is the primary site for the synthesis and folding of approximately one-third of the cellular proteome. The fidelity of this process is maintained by a cohort of molecular chaperones and folding enzymes. Among these, GRP94 is a highly abundant and essential chaperone, belonging to the HSP90 family.[1][2] Unlike its cytosolic counterpart, HSP90, GRP94 is specifically localized to the ER lumen, where it facilitates the conformational maturation of a select group of client proteins, many of which are involved in cell adhesion, immune signaling, and growth factor reception.[3][4][5]

Disruptions to the ER's protein folding capacity, such as nutrient deprivation, hypoxia, or the expression of mutant proteins, lead to an accumulation of unfolded or misfolded proteins, a condition known as ER stress. To cope with this, cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR).[6][7][8] The UPR aims to restore ER homeostasis by:

-

Attenuating global protein synthesis to reduce the influx of new proteins into the ER.

-

Upregulating the expression of ER chaperones, including GRP94 and GRP78 (BiP), to enhance the protein folding capacity.[2][9]

-

Promoting the degradation of misfolded proteins through the ER-associated degradation (ERAD) pathway.

If ER stress is prolonged or severe, the UPR can switch from a pro-survival to a pro-apoptotic signaling pathway, leading to programmed cell death.

This compound: A Selective Inhibitor of GRP94

This compound is a purine-based small molecule that exhibits high selectivity for GRP94 over other HSP90 paralogs. It competitively binds to the ATP-binding pocket in the N-terminal domain of GRP94, thereby inhibiting its chaperone activity.[10] This selectivity provides a valuable tool to dissect the specific functions of GRP94 without the confounding effects of pan-HSP90 inhibition.

Quantitative Data

The following table summarizes the key quantitative parameters of this compound's activity.

| Parameter | Value | Cell Line/System | Reference |

| EC50 (HER2 degradation) | ~30 nM | HEK293 | [10] |

| EC50 (Toll-like receptor presentation) | ~35 nM | Not Specified | [10] |

The Effect of this compound on Protein Folding and the UPR

By inhibiting GRP94, this compound directly interferes with the folding and maturation of its client proteins. This leads to the accumulation of unfolded client proteins, which in turn triggers the UPR.

Disruption of GRP94 Client Protein Folding

GRP94 has a distinct clientele compared to cytosolic HSP90. Known GRP94 client proteins include:

-

Integrins: A family of transmembrane receptors crucial for cell-cell and cell-extracellular matrix adhesion.[3]

-

Toll-like Receptors (TLRs): Key components of the innate immune system that recognize pathogen-associated molecular patterns.[3][4]

-

Insulin-like Growth Factor (IGF) Receptors: Involved in cell growth and proliferation.[3][4]

-

HER2: A receptor tyrosine kinase overexpressed in certain cancers.

-

Wnt Co-receptor LRP6: A critical component of the Wnt signaling pathway.[1][4]

-

GARP (Glycoprotein A Repetitions Predominant): A receptor for latent TGF-β.[1][4]

Inhibition of GRP94 by this compound leads to the misfolding and subsequent degradation of these client proteins, disrupting their respective signaling pathways.

Induction of the Unfolded Protein Response

The accumulation of unfolded GRP94 client proteins upon treatment with this compound is a potent trigger of the UPR. This is often observed through the upregulation of other ER chaperones, such as GRP78 (BiP), as a compensatory mechanism.[10]

Figure 1: Mechanism of this compound action on protein folding and the UPR.

Potential Implications in Neurodegenerative Diseases

While the primary focus of this compound research has been in oncology, the fundamental role of GRP94 in protein folding and ER stress suggests potential relevance in neurodegenerative diseases, many of which are characterized by protein misfolding and aggregation. For instance, ER stress and UPR activation are implicated in the pathogenesis of Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis.

Although direct evidence linking this compound to the folding of neurodegenerative disease-associated proteins like tau is currently limited, the ability of GRP94 to modulate ER stress and its documented neuroprotective effects against ischemic injury suggest that targeting GRP94 could be a valid therapeutic strategy.[11][12] Further research is warranted to explore the potential of this compound and other GRP94 inhibitors in these conditions. It is important to note that tau is primarily a cytosolic protein, and its interaction with ER-resident proteins is an area of ongoing investigation.

Experimental Protocols

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is indicative of metabolically active cells.

Materials:

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Opaque-walled multiwell plates (96-well or 384-well)

-

Luminometer

Protocol:

-

Plate cells in opaque-walled multiwell plates at the desired density and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound or vehicle control for the desired time period.

-

Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

References

- 1. The Biology and Inhibition of Grp94/gp96 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GRP94: an HSP90-like protein specialized for protein folding and quality control in the Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell Surface GRP94 as a Novel Emerging Therapeutic Target for Monoclonal Antibody Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Clients and Oncogenic Roles of Molecular Chaperone gp96/grp94 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clients and Oncogenic Roles of Molecular Chaperone gp96/grp94 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of the Unfolded Protein Response, GRP78 and GRP94 in Organ Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of the unfolded protein response, GRP78 and GRP94 in organ homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Role of the ER-Induced UPR Pathway and the Efficacy of Its Inhibitors and Inducers in the Inhibition of Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Development of a Grp94 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. GRP94 (94 kDa glucose-regulated protein) suppresses ischemic neuronal cell death against ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.ee]

- 14. OUH - Protocols [ous-research.no]

- 15. ch.promega.com [ch.promega.com]

An In-depth Technical Guide to the Molecular Targets of PU-WS13

For Researchers, Scientists, and Drug Development Professionals

Abstract

PU-WS13 is a selective inhibitor of the endoplasmic reticulum (ER) resident heat shock protein 90 (HSP90) paralog, Glucose-Regulated Protein 94 (GRP94). By targeting the chaperone activity of GRP94, this compound disrupts the folding and maturation of a specific subset of client proteins, many of which are integral to the progression of various diseases, including cancer. This technical guide provides a comprehensive overview of the known molecular targets of this compound, detailing its mechanism of action, impact on key signaling pathways, and the experimental methodologies used to elucidate these interactions. All quantitative data are summarized for comparative analysis, and key cellular processes are visualized through detailed diagrams.

Primary Molecular Target: Glucose-Regulated Protein 94 (GRP94)

The principal and direct target of this compound is GRP94, also known as gp96 or HSP90b1. GRP94 is a crucial molecular chaperone within the ER, responsible for the conformational maturation and stability of a select group of secretory and transmembrane proteins. This compound exhibits high selectivity for GRP94, with a significantly lower affinity for other HSP90 isoforms such as the cytosolic Hsp90α and Hsp90β, and the mitochondrial TRAP-1.

Quantitative Binding Data

The interaction between this compound and its target, GRP94, has been quantified using various biophysical and cell-based assays. The following table summarizes the available quantitative data.

| Parameter | Value | Assay Method | Cell Line/System | Reference |

| EC50 | 0.22 µM | Cell-based Assay | Not Specified | [1] |

| EC50 (Hsp90α) | 27.3 µM | Cell-based Assay | Not Specified | [1] |

| EC50 (Hsp90β) | 41.8 µM | Cell-based Assay | Not Specified | [1] |

| EC50 (TRAP-1) | 7.3 µM | Cell-based Assay | Not Specified | [1] |

Key Signaling Pathways Modulated by this compound

By inhibiting GRP94, this compound indirectly affects several critical signaling pathways that are dependent on GRP94 client proteins. The most well-documented of these are the HER2 and TGF-β signaling pathways.

HER2 Signaling Pathway

The Human Epidermal Growth Factor Receptor 2 (HER2), a receptor tyrosine kinase, is a key client protein of GRP94. Overexpression of HER2 is a driver in a significant portion of breast cancers. GRP94 is essential for the proper folding, stability, and cell surface localization of HER2.

Mechanism of Action: Inhibition of GRP94 by this compound leads to the misfolding and subsequent degradation of HER2. This depletion of cellular HER2 levels disrupts downstream signaling cascades, including the PI3K/Akt and MAPK pathways, which are crucial for cancer cell proliferation, survival, and motility.

TGF-β Signaling Pathway

The Transforming Growth Factor-beta (TGF-β) signaling pathway is also regulated by GRP94. A key client protein in this pathway is the Glycoprotein A Repetitions Predominant (GARP), a cell surface receptor that binds and activates latent TGF-β.

Mechanism of Action: By inhibiting GRP94, this compound impairs the proper folding and cell surface expression of GARP. This leads to a reduction in the activation of TGF-β. Downstream signaling, mediated by the phosphorylation of SMAD proteins (SMAD2/3), is consequently suppressed. This has implications for processes such as immune suppression and fibrosis in the tumor microenvironment.

Experimental Protocols

The identification and characterization of this compound's targets have been achieved through a variety of experimental techniques. Below are detailed protocols for key assays.

Fluorescence Polarization (FP) Competition Assay for GRP94 Binding

This assay is used to determine the binding affinity of unlabeled compounds, such as this compound, to a target protein by measuring the displacement of a fluorescently labeled ligand.

Materials:

-

Purified GRP94 protein

-

Fluorescently labeled GRP94 ligand (e.g., a fluorescent derivative of a known GRP94 inhibitor)

-

This compound

-

Assay Buffer (e.g., 20 mM HEPES pH 7.3, 50 mM KCl, 5 mM MgCl2, 20 mM Na2MoO4, 0.01% NP-40, 0.1 mg/mL BSA)

-

Black, low-volume 384-well plates

-

Plate reader with fluorescence polarization capabilities

Protocol:

-

Prepare a stock solution of the fluorescently labeled GRP94 ligand in DMSO.

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well plate, add the assay buffer.

-

Add the fluorescently labeled GRP94 ligand to each well at a fixed concentration (typically in the low nanomolar range).

-

Add the serially diluted this compound or DMSO (vehicle control) to the wells.

-

Add the purified GRP94 protein to each well at a fixed concentration (e.g., 10-100 nM).

-

Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to reach binding equilibrium.

-

Measure the fluorescence polarization on a plate reader.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration. The Ki can then be calculated using the Cheng-Prusoff equation.

Cell Viability (MTS) Assay

This colorimetric assay is used to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

-

HER2-overexpressing breast cancer cell lines (e.g., SK-BR-3, BT-474)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

MTS reagent

-

96-well cell culture plates

-

Plate reader capable of measuring absorbance at 490 nm

Protocol:

-

Seed the HER2-positive breast cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the existing medium from the wells and replace it with the medium containing the various concentrations of this compound or vehicle control (e.g., 0.1% DMSO).

-

Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Add MTS reagent to each well according to the manufacturer's instructions (typically 20 µL per 100 µL of medium).

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Conclusion

This compound is a potent and selective inhibitor of GRP94, a key molecular chaperone in the endoplasmic reticulum. Its mechanism of action, centered on the disruption of GRP94-dependent protein folding, leads to the degradation of critical oncoproteins such as HER2 and disrupts signaling pathways like TGF-β. These effects translate into anti-proliferative and pro-apoptotic activity in cancer cells, highlighting the therapeutic potential of targeting GRP94 with selective inhibitors like this compound. The experimental protocols detailed herein provide a foundation for the further investigation of this compound and the development of novel therapeutics targeting the GRP94 chaperone machinery.

References

PU-WS13 in cancer research

An In-Depth Technical Guide to PU-WS13 in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a selective inhibitor of the endoplasmic reticulum heat shock protein 90 (HSP90) paralog, GRP94 (also known as HSP90b1).[1][2] Emerging research has highlighted its potential as a therapeutic agent in cancer, primarily through the modulation of the tumor microenvironment (TME) and in some cases, through direct effects on cancer cells. This guide provides a comprehensive overview of the core scientific findings, experimental data, and methodologies related to .

Core Mechanism of Action

This compound exerts its anti-cancer effects through a multifaceted mechanism, primarily centered on the inhibition of GRP94. This leads to two significant downstream effects: immunomodulation of the TME and, in specific cancer subtypes, direct targeting of oncogenic pathways.

-

Immunomodulation of the Tumor Microenvironment: In preclinical models of triple-negative breast cancer (TNBC), this compound has been shown to selectively target GRP94 expressed on the membrane of M2-like tumor-associated macrophages (TAMs).[1][2][3] These M2-like macrophages are known to create an immunosuppressive TME, promoting tumor growth and metastasis. The inhibition of GRP94 by this compound leads to a significant reduction in the population of these CD206+ M2-like macrophages within the tumor.[1][2][3] This reduction is associated with decreased collagen deposition and an increase in the infiltration of cytotoxic CD8+ T cells, effectively reprogramming the TME from an immunosuppressive to an anti-tumor state.[1][4] The anti-tumor effect at a 15 mg/kg dosage in this model is thought to be primarily driven by this immunomodulatory effect rather than direct cytotoxicity to the cancer cells.[1]

-

Direct Anti-Tumor Effects: In HER2-overexpressing breast cancer cells, this compound has demonstrated a direct anti-tumor effect. GRP94 is involved in the stabilization of the HER2 receptor at the plasma membrane. Inhibition of GRP94 by this compound disrupts this stabilization, leading to the degradation of HER2.[5] This, in turn, induces apoptosis in these cancer cells.[5]

Signaling Pathways and Experimental Workflows

The signaling cascade initiated by this compound and a typical experimental workflow for its evaluation are depicted below.

Caption: Mechanism of Action of this compound.

Caption: General Experimental Workflow for this compound Evaluation.

Quantitative Data

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (µM) | Reference |

|---|

| 4T1 | Murine Triple-Negative Breast Cancer | 12.63 |[1] |

Table 2: In Vivo Efficacy of this compound in 4T1 TNBC Model

| Parameter | Vehicle Control | This compound Treated | p-value | Reference |

|---|---|---|---|---|

| Tumor Growth | ||||

| Day 8 post-treatment | - | Significant reduction | p = 0.0402 | [1] |

| Day 11 post-treatment | - | Significant reduction | p < 0.0001 | [1] |

| Tumor Microenvironment | ||||

| CD206+ Cells (% of nucleated cells) | 2.16 ± 0.44 | 0.82 ± 0.31 | p = 0.0056 | [1] |

| Intratumoral Collagen (PSR intensity) | 1547 ± 171 | 374 ± 83.0 | p = 0.0159 | [1] |

| Collagen Width (mm) | 1.90 ± 0.05 | 0.75 ± 0.13 | p = 0.0159 | [1] |

| CD8+ Cells (% of nucleated cells) | 0.37 ± 0.20 | 1.95 ± 0.76 | p = 0.0303 | [1] |

| CD8 Expression (Western Blot, AU) | 0.30 ± 0.18 | 1.35 ± 0.20 | p = 0.0286 |[1] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are representative protocols and may require optimization for specific experimental conditions.

Cell Viability (MTT) Assay

This protocol is for determining the IC50 value of this compound.

-

Cell Seeding: Plate cancer cells (e.g., 4T1) in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.[1]

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the medium containing different concentrations of this compound and incubate for the desired time period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]

-

Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis

This protocol is for quantifying protein expression (e.g., CD8, HER2).

-

Protein Extraction: Lyse cells or homogenized tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.[7]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[7]

-

SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on a 4-15% SDS-polyacrylamide gel.[8]

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[8]

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[7]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-CD8, anti-HER2, anti-GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[7]

-

Densitometry: Quantify the band intensity using software like ImageJ and normalize to a loading control (e.g., GAPDH).

In Vivo Murine Tumor Model

This protocol outlines the establishment and treatment of a syngeneic mouse tumor model.

-

Cell Preparation: Culture 4T1 cells and harvest them during the exponential growth phase. Resuspend the cells in sterile PBS.

-

Tumor Implantation: Subcutaneously inject 1 x 10^6 4T1 cells into the flank of female BALB/c mice.[1]

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every other day.

-

Treatment: When tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups. Administer this compound (e.g., 15 mg/kg) or vehicle control daily via intraperitoneal injection.[1]

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, Western blotting).[1]

Conclusion

This compound is a promising investigational agent with a novel mechanism of action that involves the reprogramming of the tumor microenvironment. Its ability to reduce immunosuppressive M2-like macrophages and increase cytotoxic T cell infiltration provides a strong rationale for its further development, potentially in combination with immunotherapy. Additionally, its direct cytotoxic effects in certain cancer subtypes, such as HER2-overexpressing breast cancer, warrant further investigation. The data and protocols presented in this guide offer a solid foundation for researchers and drug developers interested in exploring the therapeutic potential of this compound.

References

- 1. The GRP94 Inhibitor this compound Decreases M2-like Macrophages in Murine TNBC Tumors: A Pharmaco-Imaging Study with 99mTc-Tilmanocept SPECT - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The GRP94 Inhibitor this compound Decreases M2-like Macrophages in Murine TNBC Tumors: A Pharmaco-Imaging Study with 99mTc-Tilmanocept SPECT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Paralog-selective Hsp90 inhibitors define tumor-specific regulation of Her2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. origene.com [origene.com]

- 8. antibodies.cancer.gov [antibodies.cancer.gov]

The Immunomodulatory Landscape of PU-WS13: A Technical Guide to a Novel GRP94 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

PU-WS13, a selective inhibitor of the endoplasmic reticulum (ER) resident heat shock protein 90 (HSP90) paralog, Glucose-Regulated Protein 94 (GRP94), is emerging as a significant modulator of the tumor microenvironment (TME). This technical guide delineates the core immunomodulatory effects of this compound, focusing on its mechanism of action in reprogramming the immunosuppressive TME to an anti-tumorigenic state. We provide a comprehensive overview of its impact on key immune cell populations, supported by quantitative data from preclinical studies. Detailed experimental protocols for evaluating the in vivo efficacy of this compound are presented, alongside visualizations of the key signaling pathways and experimental workflows. This document serves as a resource for researchers and drug development professionals investigating novel cancer immunotherapies.

Introduction: GRP94 as a Therapeutic Target in Immuno-Oncology

Glucose-Regulated Protein 94 (GRP94), also known as gp96 or HSP90B1, is a critical molecular chaperone within the endoplasmic reticulum. It is responsible for the folding and maturation of a specific subset of secreted and transmembrane proteins, many of which are integral to immune regulation and cancer progression.[1][2] These "client" proteins include Toll-like receptors (TLRs), integrins, and molecules involved in the activation of transforming growth factor-beta (TGF-β), such as Glycoprotein A Repetitions Predominant (GARP).[1][2]

In the context of cancer, the TME is often characterized by an immunosuppressive landscape that fosters tumor growth and metastasis. A key feature of this environment is the predominance of M2-polarized tumor-associated macrophages (TAMs), which suppress anti-tumor immunity and promote tissue remodeling and angiogenesis.[3] GRP94 plays a crucial role in sustaining this immunosuppressive milieu, making it a compelling target for therapeutic intervention.[1][4] this compound is a potent and selective small molecule inhibitor of GRP94's ATPase activity, which has demonstrated the ability to reverse this immunosuppression and promote an anti-tumor immune response.[1][5]

Quantitative Effects of this compound on the Tumor Microenvironment

In a preclinical syngeneic murine model of triple-negative breast cancer (4T1), treatment with this compound has been shown to significantly alter the composition of the TME, shifting it from an immunosuppressive to an immune-active state. The key quantitative findings are summarized below.

Table 1: Immunomodulatory Effects of this compound in the 4T1 Murine Breast Cancer Model

| Parameter | Vehicle Control | This compound Treatment | Percentage Change | p-value | Citation |

| CD206⁺ M2-like Macrophages (% of nucleated cells) | 2.16 ± 0.44 | 0.82 ± 0.31 | ↓ 62% | p = 0.0056 | [6] |

| CD8⁺ T Cells (% of nucleated cells) | 0.37 ± 0.20 | 1.95 ± 0.76 | ↑ 427% | p = 0.0303 | [6] |

| Intratumoral Collagen (PSR intensity) | 1547 ± 171 | 374 ± 83.0 | ↓ 76% | p = 0.0159 | [6] |

| Tumor Growth (mm³ at day 11 post-treatment) | ~1000 | ~400 | ↓ ~60% | p < 0.0001 | [6][7] |

Core Signaling Pathway of this compound's Immunomodulatory Action

The immunomodulatory effects of this compound stem from its selective inhibition of GRP94, which disrupts the folding and function of key client proteins involved in maintaining an immunosuppressive TME. A central mechanism is the interference with the TGF-β signaling pathway, a potent driver of M2 macrophage polarization.

Caption: this compound inhibits GRP94, disrupting TGF-β activation and M2 macrophage polarization.

Experimental Protocols

The following protocols provide a framework for assessing the immunomodulatory effects of this compound in a preclinical setting.

4T1 Syngeneic Murine Breast Cancer Model

This model is widely used to study tumor growth, metastasis, and the immune response in an immunocompetent host.[8][9]

Protocol:

-

Cell Culture: 4T1 murine breast cancer cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Tumor Cell Implantation: 6- to 8-week-old female BALB/c mice are anesthetized. A suspension of 1 x 10⁵ 4T1 cells in 50 µL of sterile PBS is injected into the fourth mammary fat pad.

-

Tumor Growth Monitoring: Tumor growth is monitored by caliper measurements every other day. Tumor volume is calculated using the formula: (length x width²)/2.

-

This compound Administration: When tumors reach a palpable size (e.g., ~100 mm³), mice are randomized into treatment and vehicle control groups. This compound is administered daily via intraperitoneal (i.p.) injection at a dose of 15 mg/kg. The vehicle control group receives a corresponding volume of the vehicle solution (e.g., 5% DMSO in saline).[6]

Immunohistochemistry (IHC) for Immune Cell Infiltration

IHC is employed to visualize and quantify the presence of specific immune cell populations within the tumor tissue.[2][10]

Protocol:

-

Tissue Preparation: Harvested tumors are fixed in 10% neutral buffered formalin for 24 hours and then embedded in paraffin. 4-µm sections are cut and mounted on positively charged slides.

-

Deparaffinization and Rehydration: Sections are deparaffinized in xylene and rehydrated through a graded series of ethanol to water.

-

Antigen Retrieval: Heat-induced epitope retrieval is performed by immersing slides in a sodium citrate buffer (10 mM, pH 6.0) and heating in a microwave or pressure cooker.

-

Blocking: Endogenous peroxidase activity is quenched with 3% hydrogen peroxide. Non-specific antibody binding is blocked by incubating with a serum-based blocking solution.

-

Primary Antibody Incubation: Sections are incubated with primary antibodies specific for immune cell markers (e.g., anti-CD8 for cytotoxic T cells, anti-CD206 for M2-like macrophages) overnight at 4°C.

-

Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a chromogen substrate such as 3,3'-diaminobenzidine (DAB) to produce a colored precipitate at the site of antigen localization.

-

Counterstaining and Mounting: Sections are counterstained with hematoxylin to visualize cell nuclei, dehydrated, cleared, and mounted with a permanent mounting medium.

-

Image Analysis: Stained slides are scanned, and the percentage of positive cells for each marker is quantified using image analysis software.

Picrosirius Red Staining for Collagen Quantification

This staining method is used to visualize and quantify collagen deposition in tissue sections, a key feature of the tumor stroma that can impede T-cell infiltration.[11]

Protocol:

-

Deparaffinization and Rehydration: As described in the IHC protocol.

-

Staining: Slides are incubated in a Picrosirius red solution (0.1% Sirius Red in saturated picric acid) for 60 minutes.

-

Rinsing: Slides are washed in two changes of acidified water (0.5% acetic acid).

-

Dehydration and Mounting: Sections are dehydrated through graded ethanol, cleared in xylene, and mounted.

-

Image Analysis: Images are captured using a polarized light microscope. Collagen fibers appear birefringent (yellow-orange for type I, green for type III). The intensity of the staining is quantified using image analysis software.[6]

In Vivo Imaging of M2-like Macrophages with ⁹⁹ᵐTc-Tilmanocept SPECT/CT

This non-invasive imaging technique allows for the longitudinal monitoring and quantification of CD206-expressing M2-like macrophages in the TME.[6]

Protocol:

-

Radiolabeling: Tilmanocept is radiolabeled with Technetium-99m (⁹⁹ᵐTc) according to the manufacturer's instructions.

-

Radiotracer Administration: Tumor-bearing mice are anesthetized, and 15 MBq of ⁹⁹ᵐTc-Tilmanocept in 100 µL of saline is administered via tail vein injection.

-

SPECT/CT Imaging: At a designated time point post-injection (e.g., 1 hour), mice are anesthetized and placed in a SPECT/CT scanner. A whole-body CT scan is acquired for anatomical reference, followed by a SPECT acquisition.

-

Image Reconstruction and Analysis: SPECT and CT images are reconstructed and co-registered. Regions of interest (ROIs) are drawn around the tumor, and the uptake of ⁹⁹ᵐTc-Tilmanocept is quantified as the percentage of the injected dose per gram of tissue (%ID/g).[6]

Experimental and Logical Workflow

The following diagram illustrates a typical experimental workflow for evaluating the in vivo immunomodulatory effects of this compound.

Caption: Workflow for assessing this compound's in vivo immunomodulatory effects.

Conclusion

This compound represents a promising therapeutic agent that targets the immunosuppressive tumor microenvironment through the selective inhibition of GRP94. By disrupting the maturation of key proteins involved in M2 macrophage polarization and function, this compound can effectively reprogram the TME to favor an anti-tumor immune response, characterized by a decrease in M2-like macrophages and an increase in cytotoxic CD8⁺ T-cell infiltration. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued investigation of this compound and other GRP94 inhibitors as novel cancer immunotherapies. Further research into the broader network of GRP94 client proteins and the long-term efficacy of this compound, both as a monotherapy and in combination with other immunotherapies, is warranted.

References

- 1. The Biology and Inhibition of Grp94/gp96 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clients and Oncogenic Roles of Molecular Chaperone gp96/grp94 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Transformation of the Non-Selective Aminocyclohexanol-Based Hsp90 Inhibitor into a Grp94-Seletive Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TGF-β induces M2-like macrophage polarization via SNAIL-mediated suppression of a pro-inflammatory phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Release of active TGF-β1 from the Latent TGF-β1/GARP complex on T regulatory cells is mediated by Integrin β8 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Integrin-Mediated TGFβ Activation Modulates the Tumour Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GARP regulates the bioavailability and activation of TGFβ - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [PDF] TGF-β induces M2-like macrophage polarization via SNAIL-mediated suppression of a pro-inflammatory phenotype | Semantic Scholar [semanticscholar.org]

- 11. Paralog-selective Hsp90 inhibitors define tumor-specific regulation of Her2 - PMC [pmc.ncbi.nlm.nih.gov]

The Role of PU-WS13 in Triple-Negative Breast Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triple-negative breast cancer (TNBC) represents a significant clinical challenge due to its aggressive nature and lack of targeted therapies.[1] The tumor microenvironment (TME) of TNBC is often characterized by a high infiltration of immunosuppressive cells, such as M2-like tumor-associated macrophages (TAMs), which correlates with poor prognosis.[2] PU-WS13, a selective inhibitor of the endoplasmic reticulum chaperone GRP94 (glucose-regulated protein 94), has emerged as a promising therapeutic agent that modulates the TME to favor an anti-tumor immune response. This technical guide provides an in-depth overview of the role of this compound in TNBC, focusing on its mechanism of action, quantitative preclinical data, and detailed experimental methodologies.

Introduction to this compound and its Target, GRP94

This compound is a cell-permeable, 6-amino-purine-based small molecule that selectively inhibits the ATPase activity of GRP94, an ER-resident molecular chaperone of the heat shock protein 90 (HSP90) family. GRP94 plays a crucial role in the folding and maturation of a variety of client proteins, including those involved in cell signaling, adhesion, and immune regulation.[3] In the context of cancer, elevated GRP94 expression is associated with aggressive phenotypes and poor clinical outcomes.[3] GRP94's client proteins include receptors and signaling molecules critical for tumor growth and immunosuppression, such as Toll-like receptors (TLRs), integrins, and GARP (glycoprotein-A repetitions predominant), a key player in the activation of transforming growth factor-beta (TGF-β).[3][4] By inhibiting GRP94, this compound disrupts the function of these client proteins, leading to downstream anti-tumor effects.

Mechanism of Action in Triple-Negative Breast Cancer

The primary mechanism of action of this compound in TNBC, particularly at lower doses, appears to be the immunomodulation of the tumor microenvironment rather than direct cytotoxicity to cancer cells.[5]

Remodeling the Tumor Microenvironment

Preclinical studies in a syngeneic murine model of TNBC (4T1) have demonstrated that this compound significantly reshapes the TME from an immunosuppressive to an immune-active state. The key effects are:

-

Reduction of M2-like Macrophages: this compound treatment leads to a significant decrease in the number of CD206+ M2-like TAMs within the tumor.[5][6] These macrophages are known to promote tumor growth, angiogenesis, and suppress adaptive immunity.

-

Inhibition of TGF-β Signaling: GRP94 is a chaperone for GARP, a cell-surface receptor that binds and presents latent TGF-β for its activation.[3] By inhibiting GRP94, this compound likely disrupts GARP function, leading to reduced TGF-β activation in the TME.[6] TGF-β is a potent cytokine that drives the polarization of macrophages towards the M2 phenotype.[7]

-

Increased CD8+ T Cell Infiltration: The reduction in immunosuppressive M2-like macrophages and potentially other GRP94-dependent mechanisms creates a more favorable environment for the infiltration and activity of cytotoxic CD8+ T lymphocytes.[5][6]

-

Reduction of Collagen Deposition: this compound treatment has been shown to decrease the intratumoral collagen content.[5][6] A dense extracellular matrix can act as a physical barrier, preventing the infiltration of T cells into the tumor.

Potential for Direct Anti-Tumor Effects

While the immunomodulatory effects are prominent at lower doses, there is evidence to suggest that at higher concentrations, this compound can have direct anti-tumor effects. Some studies have indicated that GRP94 inhibition can lead to the degradation of client proteins essential for TNBC cell survival and proliferation, such as the epidermal growth factor receptor (EGFR), resulting in apoptosis.[4][6]

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from a preclinical study of this compound in a 4T1 murine TNBC model.

| Table 1: In Vivo Efficacy of this compound on 4T1 Tumor Growth | |

| Treatment Group | Tumor Volume Reduction |

| This compound (15 mg/kg, daily) | Significant reduction in tumor growth starting from day 8 of treatment (p=0.0402), with a highly significant difference by day 11 (p < 0.0001) compared to the vehicle control group.[5] |

| Table 2: Effect of this compound on the Tumor Microenvironment | ||

| Parameter | Vehicle Control | This compound Treated |

| Intratumoral Collagen Content (PSR intensity) | 1547 ± 171 | 374 ± 83.0 (p = 0.0159) |

| Collagen Width Surrounding Tumor (mm) | 1.90 ± 0.05 | 0.75 ± 0.13 (p = 0.0159) |

| CD206+ M2-like Macrophages (% of nucleated cells) | 2.16 ± 0.44 %ID/g | 0.82 ± 0.31 %ID/g (p = 0.0056)[1] |

| CD8+ T Cells (% of nucleated cells) | 0.37% ± 0.20% | 1.95% ± 0.76% (p = 0.0303) |

| CD8 Expression (Western Blot, AU) | 0.30 ± 0.18 AU | 1.35 ± 0.20 AU (p = 0.0286) |

| Table 3: In Vitro Cytotoxicity of this compound | |

| Cell Line | IC50 (48h) |

| 4T1 (murine TNBC) | 12.63 µM[5] |

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of this compound in the TNBC Tumor Microenvironment

Caption: Proposed mechanism of this compound in the TNBC TME.

Experimental Workflow for In Vivo Efficacy Studies

Caption: Workflow for preclinical evaluation of this compound.

Detailed Experimental Protocols

In Vivo Murine TNBC Model

-

Cell Line: 4T1 murine triple-negative breast cancer cells.[5]

-

Animal Model: Female BALB/c mice.[5]

-

Tumor Implantation: 5 x 10^4 4T1 cells in a suitable buffer are injected into the mammary fat pad of the mice.[5]

-

Treatment Regimen:

-

Treatment is initiated when tumors reach a predetermined size (e.g., 11 days post-implantation).[5]

-

This compound is administered daily, for example, at a dose of 15 mg/kg. The vehicle control group receives the corresponding solvent (e.g., 5% DMSO).

-

Tumor volume is measured daily using calipers.[5]

-

-

Endpoint Analysis: At the end of the study (e.g., day 22), mice are euthanized, and tumors are excised for further analysis.[5]

Immunofluorescence Staining of Tumor Sections

-

Tissue Preparation: Excised tumors are fixed in formalin and embedded in paraffin or fresh-frozen in OCT compound.[5] Sections of appropriate thickness (e.g., 5-10 µm) are cut.

-

Antigen Retrieval: For paraffin-embedded sections, deparaffinization and rehydration are performed, followed by antigen retrieval using a suitable buffer (e.g., citrate buffer, pH 6.0) at high temperature.

-

Blocking: Sections are incubated with a blocking buffer (e.g., PBS with 5% goat serum and 0.3% Triton X-100) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Sections are incubated overnight at 4°C with primary antibodies targeting markers of interest. Examples include:

-

Secondary Antibody Incubation: After washing, sections are incubated with fluorophore-conjugated secondary antibodies that recognize the host species of the primary antibodies for 1-2 hours at room temperature.

-

Counterstaining and Mounting: Nuclei are counterstained with DAPI, and sections are mounted with an anti-fade mounting medium.

-

Imaging: Images are acquired using a fluorescence or confocal microscope and analyzed using appropriate software to quantify the percentage of positive cells.

Western Blot Analysis

-

Protein Extraction: Tumor tissues are homogenized in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated on an SDS-polyacrylamide gel and transferred to a PVDF membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with the primary antibody (e.g., anti-CD8, anti-GRP94, or antibodies against signaling proteins).[5] After washing, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

In Vitro Cytotoxicity Assay

-

Cell Seeding: TNBC cells (e.g., 4T1) are seeded in 96-well plates at a specific density (e.g., 10,000 cells/well).[5]

-

Drug Treatment: After allowing the cells to adhere, they are treated with a range of concentrations of this compound for a specified duration (e.g., 48 hours).[5]

-

Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTS or MTT.[5] The absorbance is read using a plate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[5]

Conclusion and Future Directions

This compound represents a novel therapeutic strategy for TNBC that primarily functions by reprogramming the tumor microenvironment to be more permissive to an anti-tumor immune response. The preclinical data strongly support its ability to reduce immunosuppressive M2-like macrophages and increase the infiltration of cytotoxic CD8+ T cells, leading to tumor growth inhibition. While the direct cytotoxic effects of this compound on TNBC cells may be dose-dependent, its immunomodulatory properties are evident at concentrations that are not directly pro-apoptotic.

Future research should focus on elucidating the detailed molecular mechanisms underlying this compound-mediated immunomodulation and exploring its efficacy in combination with other immunotherapies, such as immune checkpoint inhibitors. Furthermore, a comprehensive evaluation of the effects of this compound on a panel of human TNBC cell lines is warranted to better predict its clinical potential. The development of this compound and other GRP94 inhibitors offers a promising new avenue for the treatment of this challenging disease.

References

- 1. researchgate.net [researchgate.net]

- 2. GRP94 regulates M1 macrophage polarization and insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Molecular Chaperone GRP94/GP96 in Cancers: Oncogenesis and Therapeutic Target [frontiersin.org]

- 4. The Biology and Inhibition of Grp94/gp96 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The GRP94 Inhibitor this compound Decreases M2-like Macrophages in Murine TNBC Tumors: A Pharmaco-Imaging Study with 99mTc-Tilmanocept SPECT - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. TGF-β induces M2-like macrophage polarization via SNAIL-mediated suppression of a pro-inflammatory phenotype - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of PU-WS13 on HER2-Overexpressing Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Epidermal Growth Factor Receptor 2 (HER2) overexpression is a key driver in a significant portion of breast cancers, leading to aggressive tumor growth and poor prognosis. The heat shock protein 90 (HSP90) family of molecular chaperones plays a critical role in the stability and function of numerous oncogenic proteins, including HER2. PU-WS13 is a selective inhibitor of Glucose-Regulated Protein 94 (Grp94), an endoplasmic reticulum-resident paralog of HSP90. This technical guide delves into the impact of this compound on HER2-overexpressing cancer cells, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways involved.

Core Mechanism of Action

This compound exerts its anti-cancer effects by selectively inhibiting the ATPase activity of Grp94. This chaperone is essential for the proper folding, stability, and trafficking of client proteins. In HER2-overexpressing cancer cells, Grp94 plays a crucial role in maintaining the stability and localization of the HER2 receptor at the plasma membrane. By inhibiting Grp94, this compound disrupts the HER2 chaperone machinery, leading to the misfolding, degradation, and reduced cell surface expression of HER2. This, in turn, abrogates downstream signaling pathways that are critical for cancer cell proliferation, survival, and growth, ultimately inducing apoptosis.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound on cancer cells.

Table 1: In Vitro Efficacy of this compound